4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Technical Monograph
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Technical Monograph
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) represents a specialized "polar scaffold" in modern medicinal chemistry.[1] Unlike traditional morpholine or piperidine derivatives, this compound incorporates a sulfone moiety within the heterocycle, significantly altering its electronic and physicochemical profile.[1] It serves as a critical building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, particularly those targeting the central nervous system (CNS) where blood-brain barrier (BBB) permeability is paramount.[1] This guide details the physicochemical properties, synthesis pathways, and reactivity profiles necessary for its effective utilization in research and development.[1]
Part 1: Chemical Identity & Structural Analysis[1][2]
The compound consists of a thiomorpholine 1,1-dioxide ring N-alkylated with a 4-hydroxybutyl chain.[1][2] This structure offers three distinct pharmacophoric features:
-
Sulfone (
): A strong hydrogen bond acceptor that lowers the of the ring nitrogen via inductive electron withdrawal, reducing the risk of hERG channel inhibition often associated with basic amines.[1] -
Tertiary Amine: Provides a protonation site for solubility but with modulated basicity compared to N-butylmorpholine.[1]
-
Primary Alcohol: A versatile synthetic handle for further derivatization (e.g., PROTAC linkers, ester prodrugs).[1]
Identification Data
| Parameter | Value |
| Chemical Name | 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide |
| CAS Number | 59801-41-1 |
| Molecular Formula | |
| Molecular Weight | 207.29 g/mol |
| SMILES | O=S1(=O)CCN(CCCCO)CC1 |
| InChI Key | Unique identifier required for database registration |
Part 2: Physicochemical Profile[1][2][4][5][6]
Understanding the physical constants is essential for formulation and assay development.[1] The sulfone group imparts significant polarity, making this compound more water-soluble than its thiomorpholine precursor.[1]
| Property | Value / Range | Context |
| Appearance | White to light yellow crystalline powder | Hygroscopic; store under inert gas.[1][3] |
| Melting Point | 63 – 66 °C | Sharp melting range indicates high crystallinity.[1] |
| Predicted LogP | ~0.2 – 0.5 | significantly lower than N-butylmorpholine (LogP ~1.2), aiding solubility.[1] |
| Predicted pKa | 6.5 – 7.2 | The sulfone group inductively reduces the basicity of the nitrogen (parent amine pKa ~5.4).[1] |
| Solubility | High: DCM, MeOH, DMSO, Water | "Polar morpholine" character allows aqueous solubility.[1] |
Part 3: Synthetic Methodologies
The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is typically achieved via nucleophilic substitution (N-alkylation).[1] This route is preferred over reductive amination for scale-up due to the stability of the alkyl halide reagents compared to the corresponding aldehydes.[1]
Protocol A: N-Alkylation (Primary Route)
This protocol utilizes Thiomorpholine 1,1-dioxide (CAS 39093-93-1) and 4-Chlorobutanol .[1]
Reagents:
-
Thiomorpholine 1,1-dioxide (1.0 eq)[1]
-
4-Chlorobutanol (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq) or Triethylamine (TEA)[1] -
Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)[1]
-
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Thiomorpholine 1,1-dioxide in anhydrous ACN under
atmosphere. -
Base Addition: Add
and catalytic KI.[1] The KI converts the alkyl chloride to a more reactive alkyl iodide in situ.[1] -
Alkylation: Add 4-Chlorobutanol dropwise. Heat the reaction to reflux (80°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The disappearance of the secondary amine signal confirms conversion.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in DCM and wash with brine.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if high purity (>99%) is required for biological assays.
Visualization of Synthetic Pathway
Figure 1: Synthetic pathway from thiomorpholine precursor to the target 1,1-dioxide derivative.[1][4][5]
Part 4: Reactivity & Applications in Drug Discovery[1]
The "Polar Morpholine" Bioisostere
In medicinal chemistry, replacing a morpholine or piperidine ring with thiomorpholine 1,1-dioxide is a strategic maneuver to:
-
Lower Lipophilicity: The sulfone group reduces LogP, potentially improving metabolic stability (lowering clearance) and reducing non-specific binding.[1]
-
Enhance H-Bonding: The sulfone oxygens act as weak H-bond acceptors, potentially engaging novel binding pocket residues.[1]
-
Improve Metabolic Stability: Unlike the sulfide in thiomorpholine (which is prone to oxidation to sulfoxide/sulfone in vivo), the 1,1-dioxide is already fully oxidized, preventing metabolic shifting.[1]
Derivatization of the Alcohol Handle
The primary hydroxyl group at the end of the butyl chain serves as a "warhead" or linker attachment point.[1]
-
Oxidation: Conversion to the carboxylic acid (Jones reagent or TEMPO) allows for amide coupling to create PROTAC linkers.[1]
-
Halogenation: Conversion to an alkyl bromide (via
) enables the attachment of the scaffold to aromatic systems via nucleophilic substitution.[1] -
Esterification: Reaction with acid chlorides yields prodrugs with improved membrane permeability.[1]
Agrochemical Utility
Research indicates utility as a plant growth regulator.[1][2] The sulfone moiety mimics certain stress-response signaling molecules in plants, potentially enhancing crop yield under abiotic stress conditions.[1]
Part 5: Safety & Handling (SDS Summary)
While generally considered low toxicity compared to halogenated intermediates, standard laboratory safety protocols are non-negotiable.[1]
-
GHS Classification:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can complicate stoichiometry in subsequent reactions.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026, from [Link]
-
Molina, H., et al. (2024).[1] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.[1] Retrieved January 29, 2026, from [Link][1]
-
Google Patents. (2017).[1] CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride.[1][5] Retrieved January 29, 2026, from [1]
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
